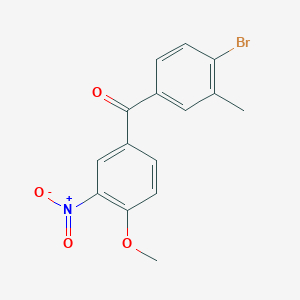

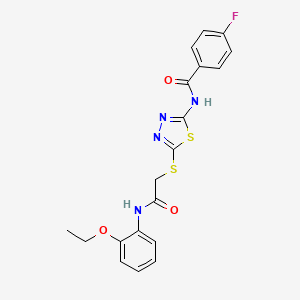

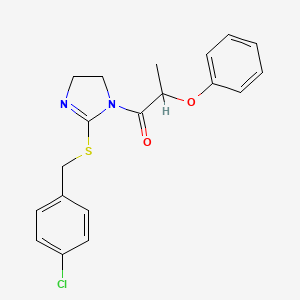

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone, also known as CRF-1 antagonist, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor, which plays a key role in regulating the body's response to stress.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Formation of Piperazine Ring : A study by Lin et al. (1995) discusses the formation of the piperazine ring, a key structural component in this compound, through the reaction of azidopropyl methanesulfonate and triphenylphosphine.

Metabolic Pathways in Drug Development : Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a compound structurally related to our subject, highlighting the role of various enzymes in drug metabolism.

Photochemical Studies : The work of Mella et al. (2001) explored the photochemical behavior of a similar compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, under various conditions.

Synthesis and Anti-HIV Activity : The synthesis and anti-HIV activity of piperazine derivatives, closely related to the compound , were studied by Al-Masoudi et al. (2007).

Electrochemical Synthesis Techniques : Nematollahi et al. (2014) and Nematollahi & Amani (2011) demonstrated the electrochemical synthesis of phenylpiperazine derivatives, highlighting innovative synthesis methods.

Anticancer and Antituberculosis Studies : Mallikarjuna et al. (2014) focused on synthesizing derivatives for potential anticancer and antituberculosis applications.

Sulfomethylation in Macrocyclic Chelates : Research by van Westrenen & Sherry (1992) discussed the sulfomethylation of piperazine, relevant to understanding chemical modifications of such compounds.

Synthesis of Piperazine Derivatives for Psychiatric Applications : Park et al. (2010) synthesized and analyzed (piperazin-1-yl-phenyl)-arylsulfonamides, which are structurally related to the compound , for their potential in psychiatric treatments.

Synthesis and Anticancer Activity : Yurttaş et al. (2014) evaluated 1,2,4-triazine derivatives containing piperazine amide moiety for their potential anticancer activities.

Linear Synthesis of Substituted Piperazines : Abbasi et al. (2019) conducted a study on the linear synthesis of substituted piperazines, potentially relevant to the synthesis of similar compounds.

Synthesis of Dihydropyrimidinone Derivatives : Bhat et al. (2018) synthesized dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showing advancements in synthetic chemistry.

Propiedades

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(2)15-3-5-16(6-4-15)24-13-18(21)19-9-11-20(12-10-19)25(22,23)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHFBSXLXHHKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)

![5-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)furan-2-carboxamide](/img/structure/B2767890.png)

![8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane](/img/structure/B2767892.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2767895.png)

![N-(Cyanomethyl)-2-[(4-methoxy-3,5-dimethylphenyl)methyl-methylamino]acetamide](/img/structure/B2767896.png)

![3-(4-pyridinyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2767899.png)